molecular formula C22H28ClFN6O7S2 B14703885 4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21320-57-0

4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14703885
CAS No.: 21320-57-0
M. Wt: 607.1 g/mol
InChI Key: BAIHMOCUKOXIEQ-UHFFFAOYSA-N
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Description

4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. The starting material is typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of bases such as sodium carbonate and solvents like dioxane and water .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, derivatives of this compound have shown potential antimicrobial and anticancer activities. The triazine ring is a common motif in many biologically active molecules .

Industry

In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

21320-57-0

Molecular Formula

C22H28ClFN6O7S2

Molecular Weight

607.1 g/mol

IUPAC Name

4-[[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C20H22ClFN6O4S.C2H6O3S/c1-20(2)26-18(23)25-19(24)28(20)13-6-9-16(15(21)10-13)32-11-17(29)27(3)12-4-7-14(8-5-12)33(22,30)31;1-2-6(3,4)5/h4-10H,11H2,1-3H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5)

InChI Key

BAIHMOCUKOXIEQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)N(C)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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